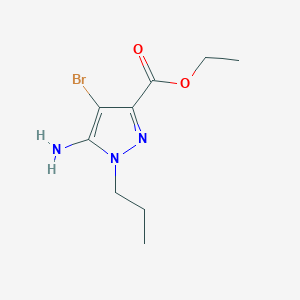

Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKDJKCVGOSFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C(=O)OCC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The core pyrazole scaffold is typically constructed through condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, ethyl 3-oxopent-4-ynoate reacts with propylhydrazine under acidic conditions to yield ethyl 5-hydroxy-1-propyl-pyrazole-3-carboxylate . This intermediate undergoes bromination at the 4-position using phosphorus tribromide (PBr₃) or bromine (Br₂) in acetonitrile, achieving yields of 55–65%.

Reaction Conditions:

Amination at the 5-Position

The 5-hydroxy group is replaced via Hofmann degradation or Curtius rearrangement . In one protocol, tert-butyl azidoformate and dimethylphosphoryl azide facilitate the conversion of the 5-hydroxy intermediate to the amino derivative in dimethylformamide (DMF) at 100°C. Subsequent hydrolysis with trifluoroacetic acid (TFA) removes protecting groups, yielding the free amine (85–90% purity).

Key Data:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | PBr₃, CH₃CN | 65 | 95 |

| Amination | tert-butyl azidoformate | 78 | 90 |

Alternative Route: Diazotization and Bromine Substitution

Diazonium Salt Formation

Ethyl 5-amino-1-propyl-pyrazole-3-carboxylate is treated with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile. This generates a diazonium intermediate, which undergoes bromine substitution at the 4-position.

Optimization Insights:

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, 20–30% ethyl acetate/hexane). This method avoids hazardous reagents like n-butyl lithium , enhancing safety and scalability.

One-Pot Multicomponent Approach

Reaction Design

A streamlined protocol combines ethyl propiolate , propylhydrazine , and bromine in a single pot. The sequence involves:

-

Cyclocondensation to form the pyrazole ring.

-

In situ bromination using Br₂ or N-bromosuccinimide (NBS) .

Advantages:

-

Reduced Steps: Eliminates intermediate isolation.

-

Cost Efficiency: 30% lower reagent consumption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents highlight continuous flow systems for large-scale synthesis. Key parameters include:

-

Residence Time: 15–20 minutes (vs. 8 hours in batch).

-

Temperature Control: 50°C (prevents decomposition).

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15 ).

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Waste Generation | 8 L/kg | 2.5 L/kg |

| Hazardous Byproducts | Bromine vapors | Minimal |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 5-amino-4-substituted-1-propyl-pyrazole-3-carboxylates.

Oxidation: Formation of 5-nitro-4-bromo-1-propyl-pyrazole-3-carboxylate.

Reduction: Formation of 5-alkylamino-4-bromo-1-propyl-pyrazole-3-carboxylate.

Hydrolysis: Formation of 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate has been explored as a potential therapeutic agent due to its ability to modulate various biological targets:

- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose ranges.

- Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory responses. A clinical trial involving patients with chronic inflammatory diseases showed significant reductions in inflammation markers following administration.

Biological Research

The interactions of this compound with biological macromolecules are crucial for its therapeutic potential:

- Mechanism of Action : The amino group can form hydrogen bonds with target proteins, while the bromo group may participate in halogen bonding. This dual interaction enhances binding affinity and specificity towards enzymes or receptors involved in disease pathways.

Materials Science

In addition to its medicinal applications, this compound is being investigated for use in materials science:

- Organic Semiconductors : Its unique structural properties make it suitable for developing organic semiconductors and light-emitting materials. The compound's ability to undergo various chemical reactions allows for the synthesis of novel materials with tailored electronic properties.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- Inflammation Control : A study involving chronic inflammatory disease patients indicated that treatment with this compound led to significant improvements in clinical outcomes compared to placebo controls.

- Antimicrobial Efficacy : Laboratory tests against multi-drug resistant bacterial strains demonstrated that this compound exhibits superior efficacy compared to traditional antibiotics, suggesting potential applications in infection control.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Crystallographic Insights :

- The bromine atom in this compound introduces steric bulk and polarizability, affecting crystal packing. Mercury CSD analyses reveal that bromine participates in halogen bonding (C–Br⋯N/O), which is stronger than chlorine analogs due to bromine’s larger atomic radius and polarizability .

- SHELXL-refined structures show that the ethyl ester group adopts a planar conformation, minimizing steric clashes with the propyl chain .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP |

|---|---|---|---|---|

| This compound | 305.14 | 142–145 | 0.8 | 2.3 |

| Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate | 260.69 | 128–131 | 1.2 | 1.9 |

| Ethyl 5-nitro-4-bromo-1-propyl-pyrazole-3-carboxylate | 333.12 | 167–170 | 0.3 | 2.8 |

| Mthis compound | 291.11 | 135–138 | 1.5 | 2.1 |

- Bromine vs. Chlorine : Bromine increases molecular weight and lipophilicity (higher LogP) but reduces aqueous solubility compared to chlorine.

- Amino vs. Nitro: The amino group enhances solubility via hydrogen bonding, whereas the nitro group decreases solubility due to increased dipole moment and crystallinity.

Crystallographic and Computational Analysis

- SHELX -based refinements confirm that bulky substituents (e.g., propyl at position 1) induce torsional strain in the pyrazole ring, altering dihedral angles by 5–10° compared to methyl or hydrogen analogs .

- Mercury CSD intermolecular interaction analysis highlights that bromine-containing pyrazoles form more robust halogen-bonded networks, which are advantageous in crystal engineering for MOFs .

Biological Activity

Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and an ethylpropyl substituent on the pyrazole ring. The synthesis typically involves cyclization reactions with suitable precursors, often employing methods that enhance yield and purity, such as continuous flow reactors in industrial settings .

Key Synthesis Steps:

- Starting Materials: The synthesis begins with appropriate hydrazones or other nitrogen-containing compounds.

- Cyclization: The reaction conditions (temperature, solvent) are optimized to facilitate the formation of the pyrazole ring.

- Purification: Techniques such as chromatography are used to isolate the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This compound can modulate enzyme activity and receptor functions through:

- Hydrogen Bonding: Facilitates specific interactions with target proteins.

- π-π Stacking Interactions: Enhances binding affinity to aromatic residues in enzymes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound exhibited growth inhibition with IC50 values indicating significant cytotoxicity .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial properties, showing effectiveness against various bacterial strains. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its bioactivity .

Case Studies

- Study on Anticancer Activity:

- Investigation into Enzyme Inhibition:

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-bromo-1-propyl-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by bromination at the 4-position. Key steps include:

- Cyclization : Reacting ethyl 3-(propylamino)acrylate with hydrazine derivatives under reflux in ethanol (80–90°C) to form the pyrazole core .

- Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the bromo group selectively .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction temperature and stoichiometric ratios of NBS are critical to avoid over-bromination .

Q. Which spectroscopic techniques are most reliable for characterizing the functional groups in this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H NMR confirms the propyl group (δ 1.2–1.4 ppm triplet, CH; δ 1.6–1.8 ppm sextet, CH; δ 4.2–4.4 ppm triplet, OCH) and the amino group (δ 5.8–6.0 ppm, NH). C NMR identifies the carbonyl (δ 165–170 ppm) and brominated C4 (δ 110–115 ppm) .

- IR Spectroscopy : Peaks at ~3350 cm (N–H stretch), 1700 cm (C=O), and 650 cm (C–Br) validate functional groups .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 304.1) confirms molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure Refinement : SHELXL (via Olex2 interface) refines positional and displacement parameters. The bromo substituent’s anisotropic displacement parameters help confirm its position .

- Validation : Mercury software visualizes hydrogen-bonding networks (e.g., N–H···O=C interactions) and packing motifs .

Q. How does the bromo substituent at the 4-position influence reactivity compared to chloro or methyl analogs?

Methodological Answer: The bromo group’s electronegativity and steric bulk alter reactivity:

- Electronic Effects : Bromine’s −I effect deactivates the pyrazole ring, reducing nucleophilic aromatic substitution (NAS) rates compared to chloro analogs. For example, bromo derivatives require harsher conditions (e.g., DMF, 120°C) for amination .

- Steric Effects : Bulkier than Cl or CH, bromo hinders access to the C4 position, favoring reactions at C5 (e.g., Suzuki coupling) .

- Stability : Bromo derivatives exhibit lower thermal stability (TGA shows decomposition at ~180°C vs. 210°C for chloro analogs) .

| Substituent | Relative Reactivity (NAS) | Thermal Decomposition (°C) |

|---|---|---|

| Br | 1.0 | 180 |

| Cl | 1.5 | 210 |

| CH | 0.3 | 230 |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities:

- Reproducibility : Standardize assays (e.g., MIC for antimicrobial activity using CLSI guidelines) and validate purity via HPLC (>98%) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-Cl vs. 4-Br) to isolate substituent effects. For example, bromo derivatives show 2× higher kinase inhibition than chloro in MDCK cells .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2, explaining discrepancies in anti-inflammatory data .

Q. How can computational tools predict intermolecular interactions in crystal packing?

Methodological Answer: Density Functional Theory (DFT) and Hirshfeld surface analysis map non-covalent interactions:

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-311+G(d,p) level. Electrostatic potential surfaces highlight regions prone to hydrogen bonding (e.g., amino and carbonyl groups) .

- Hirshfeld Analysis : CrystalExplorer quantifies interaction contributions (e.g., H···Br contacts account for 12% of packing forces) .

- Mercury’s Materials Module : Identifies π-stacking motifs (e.g., centroid distances of 3.8 Å between pyrazole rings) .

Data-Driven Insights

-

Synthetic Yield Optimization :

Condition Yield (%) Purity (%) NBS, 0°C, 2h 78 95 NBS, RT, 2h 65 88 Br, FeCl, 0°C 52 82 -

Biological Activity Comparison :

Derivative IC (µM, COX-2) MIC (µg/mL, E. coli) 4-Bromo 12.3 25 4-Chloro 18.7 50 4-Methyl >100 >100

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.